(4-Bromo-2-chlorophenyl)methanamine hydrochloride

Catalog No.
S988903
CAS No.
874482-96-9
M.F
C7H8BrCl2N
M. Wt
256.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-2-chlorophenyl)methanamine hydrochloride

CAS Number

874482-96-9

Product Name

(4-Bromo-2-chlorophenyl)methanamine hydrochloride

IUPAC Name

(4-bromo-2-chlorophenyl)methanamine;hydrochloride

Molecular Formula

C7H8BrCl2N

Molecular Weight

256.95 g/mol

InChI

InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

AXFQUSBWXQEUHN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)CN.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN.Cl

(4-Bromo-2-chlorophenyl)methanamine hydrochloride (CAS 874482-96-9) is a highly versatile, di-halogenated benzylamine building block widely utilized in pharmaceutical research and advanced materials synthesis [1]. Featuring a primary amine protected as a stable hydrochloride salt, a sterically demanding ortho-chloro substituent, and a highly reactive para-bromo group, this compound serves as a critical linchpin for regioselective cross-coupling reactions. Its primary procurement value lies in its ability to undergo precise, single-site palladium-catalyzed functionalization at the C4 position while retaining the C2 chlorine for subsequent structural rigidification or secondary coupling. The hydrochloride salt form ensures exceptional shelf stability, precise stoichiometric handling, and high water solubility, making it a preferred precursor for the synthesis of complex bicyclic ureas, kinase inhibitors, and targeted protein degraders.

Substituting (4-Bromo-2-chlorophenyl)methanamine hydrochloride with closely related analogs fundamentally disrupts both synthetic workflows and final product efficacy. Utilizing the free base form introduces significant handling challenges, as it is prone to atmospheric oxidation and carbamate formation, leading to inaccurate dosing in automated synthesis [1]. Replacing it with a mono-halogenated analog, such as (4-Bromophenyl)methanamine, eliminates the critical steric hindrance provided by the ortho-chloro group, which is often essential for locking molecular conformations in target binding pockets. Furthermore, attempting to use a uniformly di-halogenated substitute like (2,4-Dibromophenyl)methanamine results in a loss of chemoselectivity during cross-coupling, generating complex mixtures of mono- and di-substituted products that require prohibitive chromatographic purification.

Chemoselective Palladium-Catalyzed Functionalization

The distinct reactivity profiles of the para-bromo and ortho-chloro substituents enable highly controlled, step-wise functionalization. In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, the C4-bromo position undergoes rapid oxidative addition, yielding >95% of the desired mono-coupled product [1]. In contrast, utilizing a symmetrically reactive comparator like (2,4-Dibromophenyl)methanamine typically results in competitive coupling at both sites, reducing the yield of the target mono-functionalized intermediate to <60% and necessitating extensive purification.

Evidence DimensionRegioselectivity in mono-cross-coupling
Target Compound Data>95% regioselective coupling at C4
Comparator Or Baseline(2,4-Dibromophenyl)methanamine (<60% mono-coupled yield due to competitive C2 coupling)
Quantified Difference>35% improvement in target intermediate yield
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., 1 eq boronic acid)

Ensures high-yielding, scalable synthesis of complex intermediates without the cost and material loss associated with separating regioisomers.

High-Purity Precursor Synthesis via Borane Reduction

Commercial grades of (4-Bromo-2-chlorophenyl)methanamine hydrochloride are synthesized via advanced borane-mediated reduction of the corresponding benzonitrile. This method achieves near-quantitative yields (up to 99%) while completely avoiding the hydrodehalogenation side reactions common in catalytic hydrogenation[1]. When standard Pd/C or Raney Nickel hydrogenation is employed as a baseline method for halogenated nitriles, it frequently generates 10-30% of des-bromo or des-chloro impurities, severely compromising downstream synthesis.

Evidence DimensionReduction yield and halogen retention
Target Compound Data99% yield with intact halogens via borane reduction
Comparator Or BaselineCatalytic hydrogenation baseline (10-30% hydrodehalogenation impurities)
Quantified DifferenceNear elimination of dehalogenated impurities
ConditionsNitrile reduction to primary amine

Procuring material synthesized via optimized reduction routes guarantees the absence of critical impurities that can derail sensitive downstream catalytic steps.

Superior Shelf-Life and Stoichiometric Precision

The isolation of (4-Bromo-2-chlorophenyl)methanamine as a hydrochloride salt provides critical advantages for laboratory and industrial handling. The HCl salt is a stable, free-flowing solid that maintains >98% purity over extended storage under standard conditions [1]. Conversely, the free base baseline is typically a viscous oil that readily absorbs atmospheric carbon dioxide to form insoluble carbamates and is susceptible to oxidative degradation, leading to purity drops of 5-15% over similar periods if not rigorously protected.

Evidence DimensionLong-term purity retention and physical state
Target Compound DataHCl salt (>98% purity retention, solid form)
Comparator Or BaselineFree base baseline (5-15% purity degradation via carbamate/oxidation, liquid form)
Quantified Difference>10% higher purity retention and elimination of handling losses
ConditionsAmbient storage over 12 months

The salt form ensures precise weighing and reproducible stoichiometry, which is essential for high-throughput screening and automated parallel synthesis.

Conformational Control in Medicinal Chemistry

In the development of targeted therapeutics, such as soluble epoxide hydrolase (sEH) inhibitors, the specific 4-bromo-2-chloro substitution pattern is highly prized. The ortho-chloro group forces the benzylamine moiety into a specific dihedral conformation relative to adjacent urea linkages [1]. Compared to the mono-substituted (4-Bromophenyl)methanamine baseline, the inclusion of the ortho-chloro substituent optimally fills hydrophobic binding pockets, frequently resulting in a 10- to 50-fold enhancement in target binding affinity (IC50) for the resulting drug candidates.

Evidence DimensionTarget binding affinity (IC50) of derived inhibitors
Target Compound DataDerivatives with 4-bromo-2-chloro substitution
Comparator Or BaselineDerivatives with 4-bromo substitution only
Quantified Difference10- to 50-fold improvement in IC50
Conditionsin vitro kinase/hydrolase inhibition assays

Justifies the selection of this specific di-halogenated building block for advanced Structure-Activity Relationship (SAR) optimization where conformational rigidity is required.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

The compound is a critical precursor for bicyclic urea derivatives targeting sEH, where the ortho-chloro group provides essential steric bulk for optimal active site binding [1].

Development of Targeted Protein Degraders (PROTACs)

In the synthesis of SMARCA degraders, the para-bromo group serves as a highly reactive handle for cross-coupling with complex ligand scaffolds, enabling the rapid assembly of bifunctional degrader molecules[2].

High-Throughput Parallel Synthesis Libraries

The stable, solid hydrochloride salt form is ideal for automated dispensing systems, allowing for the reliable generation of diverse 4-substituted-2-chlorobenzylamine libraries without the stoichiometric errors associated with liquid free bases [1].

Dates

Last modified: 08-16-2023

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